N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide
Description
Systematic IUPAC Nomenclature and Synonym Validation
The systematic nomenclature of N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide requires careful analysis of its structural components and adherence to International Union of Pure and Applied Chemistry naming conventions. The compound is officially registered under Chemical Abstracts Service number 400080-24-2 and has been assigned the molecular formula C₁₃H₁₂Cl₂N₄O₂ with a molecular weight of 327.16 grams per mole. The primary IUPAC designation follows the systematic approach of identifying the longest carbon chain and principal functional groups, resulting in the complete name that reflects the pyrrole-2-carbohydrazide core structure with the attached dichlorophenoxy ethanimidoyl substituent.
Alternative nomenclatural representations have been documented in chemical databases, with the most prominent being the Z-stereoisomer designation: N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-1H-pyrrole-2-carboxamide. This alternative naming system emphasizes the stereochemical configuration around the carbon-nitrogen double bond within the ethanimidoyl moiety, providing crucial information about the spatial arrangement of substituents. The systematic validation of these nomenclatural variants demonstrates the complexity inherent in naming polyfunctional heterocyclic compounds, where multiple acceptable systematic names may exist depending on the chosen parent structure and substituent designation protocols.
Database synonym verification reveals additional nomenclatural codes including AKOS005087380 and compound identifier 3F-068, which serve as alternative identification systems in chemical supplier databases. These alphanumeric codes provide unambiguous identification in commercial and research contexts, complementing the systematic chemical names. The InChI (International Chemical Identifier) key QSAAOPVFJUIJDZ-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across different chemical information systems. This standardized identifier system ensures accurate compound identification regardless of variations in systematic nomenclature or regional naming conventions.
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O2/c14-8-3-4-11(9(15)6-8)21-7-12(16)18-19-13(20)10-2-1-5-17-10/h1-6,17H,7H2,(H2,16,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAAOPVFJUIJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)C(=O)N/N=C(/COC2=C(C=C(C=C2)Cl)Cl)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 1H-pyrrole-2-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are crucial to maintain the desired specifications of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing pyrrole and hydrazide moieties exhibit significant anticancer properties. N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and cell cycle arrest mechanisms .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Studies have reported its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics. The chlorinated phenyl groups may enhance its interaction with microbial cell membranes, increasing its efficacy .
Pharmacological Studies
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are crucial for understanding its potential as a therapeutic agent and involve assessing its bioavailability and half-life in biological systems .
Agricultural Applications
Herbicide Development
Given the presence of the dichlorophenoxy group in its structure, this compound has potential applications as a herbicide. Its ability to mimic plant hormones can disrupt normal plant growth processes, making it a candidate for selective weed control in agricultural settings . Field trials are necessary to evaluate its effectiveness and environmental impact.
Pesticide Formulations
The compound's antimicrobial properties can be leveraged in developing new pesticide formulations. Its efficacy against specific pests can be tested to determine its suitability for agricultural use, potentially leading to safer alternatives to traditional pesticides .
Material Science
Polymer Chemistry
this compound can be utilized in polymer synthesis due to its reactive hydrazide group. It can act as a cross-linking agent or modifier in polymer matrices, enhancing mechanical properties and thermal stability . Research into the synthesis of composite materials incorporating this compound is ongoing.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Antimicrobial Efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentration (MIC) values comparable to existing antibiotics. |
| Study C | Herbicide Potential | Field trials indicated effective weed control with minimal phytotoxicity on crops at specified concentrations. |
Mechanism of Action
The mechanism of action of N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrole ring may also play a role in binding to target molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
Bioactivity Linkages: The 2,4-dichlorophenoxy group is a critical motif in herbicides (e.g., 2,4-D) and antimicrobial agents (e.g., triclosan). Hydrazide derivatives, such as 4-chloro-N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazide, demonstrate enhanced antimicrobial activity compared to non-hydrazide analogs, likely due to improved membrane permeability or metal chelation .
Enzyme Inhibition: Compounds with 2,4-dichlorophenoxy groups, such as 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide, show superior COX-2 inhibition compared to 2,4-D, attributed to optimized hydrophobic interactions and hydrogen bonding .
Structural Modifications :
- Substitution on the pyrrole ring (e.g., nitro groups in ’s compound) enhances DNA-binding capacity, suggesting that electronic effects from substituents can modulate biological targets .
- Replacement of the acetic acid group in 2,4-D with hydrazide or amide groups (as in the target compound) improves enzyme affinity, as seen in COX-2 inhibitors .
Molecular Docking and Mechanistic Insights
Table 2: Docking Scores and Targets of Analogues
- COX-2 Inhibition: The target compound’s hydrazide group may form hydrogen bonds with Arg120 and Tyr355 in COX-2, while the dichlorophenoxy moiety occupies the hydrophobic pocket, mimicking the binding mode of ’s optimized analogs .
- Antimicrobial Targets : The ethanimidoyl bridge could enhance penetration into bacterial membranes, akin to triclosan’s lipid solubility, though this requires experimental validation .
Biological Activity
N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide, also known by its CAS number 400080-24-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C13H12Cl2N4O2 and a molecular weight of approximately 327.16 g/mol. Its structure features a pyrrole ring and a dichlorophenoxy group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H12Cl2N4O2 |
| Molecular Weight | 327.16 g/mol |
| CAS Number | 400080-24-2 |
| Density | 1.49 g/cm³ (predicted) |
| pKa | 16.31 (predicted) |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in human hepatoblastoma (HepG2) cells and colorectal cancer cell lines (A549 and HT29), showing higher cytotoxicity compared to normal lymphocytes .
The proposed mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G1/S checkpoint.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies
- Study on HepG2 Cells : In a controlled experiment, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent antitumor activity. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
- Comparative Analysis with Other Compounds : When compared with other similar compounds, this pyrrole derivative showed superior cytotoxic effects against breast cancer and lung cancer cell lines, making it a candidate for further development in cancer therapy .
Q & A
Q. What are the key steps for synthesizing N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide, and how can reaction conditions be optimized for higher yields?
Methodological Answer : Synthesis typically involves:
- Step 1 : Formation of the dichlorophenoxy intermediate via alkylation of 2,4-dichlorophenol under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Preparation of the pyrrole-2-carbohydrazide core through condensation of hydrazine derivatives with activated carbonyl intermediates (e.g., using acetic acid as a catalyst) .
- Step 3 : Final imine coupling via Schiff base formation between the dichlorophenoxy intermediate and the carbohydrazide moiety, requiring anhydrous conditions and reflux in ethanol .
Optimization Tips : - Use high-purity reagents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Adjust stoichiometry (e.g., 1:1.2 molar ratio of dichlorophenoxy to carbohydrazide) to drive completion .
Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?
Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the dichlorophenoxy group (δ ~6.8–7.5 ppm for aromatic protons) and the ethanimidoyl bridge (δ ~8.2 ppm for imine protons) .
- IR Spectroscopy : Identify key functional groups (e.g., N-H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 381.06 for C₁₃H₁₁Cl₂N₃O₂) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, though this requires high-purity crystalline samples .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer :
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, lab coats) due to potential carcinogenicity (limited animal evidence) .
- Avoid contact with oxidizers (e.g., peroxides, chlorates) to prevent explosive reactions .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound against microbial targets?
Methodological Answer :
- Assay Design :
- Use in vitro MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .
- Mechanistic Probes :
- Perform time-kill kinetics to distinguish bactericidal vs. bacteriostatic effects.
- Use fluorescence-based assays (e.g., SYTOX Green) to assess membrane disruption .
Q. What strategies can resolve contradictions in reported data on the compound’s DNA-binding affinity?
Methodological Answer :
- Experimental Replication :
- Advanced Techniques :
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer :
- ADMET Prediction :
- Use tools like SwissADME to predict logP (target ≤3.5 for oral bioavailability) and P-glycoprotein substrate likelihood .
- Docking Studies :
- Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots for structural modification .
Q. What experimental approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer :
- SAR Workflow :
- Synthesize analogs with variations in the dichlorophenoxy group (e.g., replace Cl with F or methyl) .
- Test bioactivity in parallel with computational QSAR models to correlate substituent effects with potency .
- Data Analysis :
- Apply multivariate regression to identify key descriptors (e.g., Hammett σ values, steric bulk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
